
Quaterrylene
説明
Quaterrylene is an ortho- and peri-fused polycyclic arene . It is a remarkable compound that has attracted attention from both experimental and theoretical points of view .
Synthesis Analysis
Quaterrylene is prepared in a single reaction and high yield by Scholl-type coupling of perylene, utilizing trifluoromethanesulfonic acid as a catalyst and DDQ or molecular oxygen as an oxidant . Dissolution in 1 M triflic acid/dichloroethane with sonication yields the aromatic quaterrylene oxidative dication .
Molecular Structure Analysis
The crystal structure of quaterrylene, C40H20, was first studied with limited two-dimensional X-ray data in 1960 and has been redetermined with three-dimensional data . Some 2816 independent reflections have been measured . The crystal contains dimers consisting of two centro-symmetrically related molecules separated by a mean perpendicular distance of 3.41 A .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Quaterrylene involve Scholl-type coupling of perylene, utilizing trifluoromethanesulfonic acid as a catalyst and DDQ or molecular oxygen as an oxidant .
Physical And Chemical Properties Analysis
Quaterrylene has a molecular weight of 500.6 g/mol . It has a XLogP3-AA value of 10.9, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . It also has no rotatable bond count .
科学的研究の応用
Synthesis of Quaterrylene
Quaterrylene is synthesized in a single reaction and high yield by Scholl-type coupling of perylene, utilizing trifluoromethanesulfonic acid as a catalyst and DDQ or molecular oxygen as an oxidant . This scalable synthesis method has made it easier for researchers to obtain quaterrylene for various applications .
Spectroscopy
Quaterrylene is used in solution-phase 1H NMR spectroscopy of its oxidative dication . This allows researchers to study the properties of quaterrylene and its derivatives in detail .
Absorption and Emission Spectra
A generating function method is used to simulate the vibrationally resolved absorption and emission spectra of quaterrylene . This method operates on the basis of adiabatic excitation energies and electronic ground and excited state vibrational frequencies . This application is crucial in understanding the optical properties of quaterrylene .
Organic Photovoltaic Cells
Derivatives of quaterrylene are being studied for use in organic photovoltaic cells . These cells are a type of solar cell that uses organic electronics to convert light into electricity .
Dye Lasers
Quaterrylene derivatives are also being explored for use in dye lasers . Dye lasers use organic dyes as a gain medium to produce light .
Organic Field Effect Transistors
Research is being conducted to use quaterrylene derivatives in organic field effect transistors . These transistors are a type of field-effect transistor using an organic semiconductor in its channel .
将来の方向性
作用機序
Target of Action
Quaterrylene is a complex organic compound that is primarily used in the field of organic electronics . It’s important to note that the targets of a compound can vary widely depending on the context of its use, such as the type of organism, cell type, and environmental conditions.
Mode of Action
It’s known that quaterrylene is prepared in a single reaction and high yield by scholl-type coupling of perylene, utilizing trifluoromethanesulfonic acid as a catalyst and ddq or molecular oxygen as an oxidant . This process yields the aromatic quaterrylene oxidative dication .
Result of Action
It’s known that quaterrylene absorbs a broad spectrum of uv and visible light, while possessing excellent thermal and oxidative stability and a low homo-lumo band gap . These properties make it a promising candidate for organic electronic applications .
Action Environment
The action of quaterrylene can be influenced by various environmental factors. For instance, it’s known that quaterrylene molecules are highly mobile on the Ag(111) surface at 78 K This suggests that the physical properties of the environment, such as temperature and surface characteristics, can influence the behavior of quaterrylene
特性
IUPAC Name |
undecacyclo[20.12.2.22,5.16,10.123,27.03,18.04,15.019,35.032,36.014,38.031,37]tetraconta-1(35),2,4,6,8,10(38),11,13,15,17,19,21,23,25,27(37),28,30,32(36),33,39-icosaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H20/c1-5-21-6-2-10-24-28-14-18-32-34-20-16-30-26-12-4-8-22-7-3-11-25(36(22)26)29-15-19-33(40(34)38(29)30)31-17-13-27(37(28)39(31)32)23(9-1)35(21)24/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVMPKQSTZIOIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C(=CC=C6C5=C(C=C4)C7=C8C6=CC=C9C8=C(C=C7)C1=CC=CC4=C1C9=CC=C4)C3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00940275 | |
| Record name | Benzo[5,10]anthra[9,1,2-cde]dibenzo[kl,rst]pentaphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quaterrylene | |
CAS RN |
188-73-8 | |
| Record name | Benzo[1,2,3-cd:4,5,6-c'd′]diperylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(1,2,3-cd:4,5,6-c'd')diperylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000188738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo[5,10]anthra[9,1,2-cde]dibenzo[kl,rst]pentaphene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the molecular formula and weight of quaterrylene?
A1: Quaterrylene has a molecular formula of C40H20 and a molecular weight of 500.64 g/mol. []
Q2: What are some key spectroscopic features of quaterrylene?
A2: Quaterrylene is characterized by strong absorption in the visible and near-infrared (NIR) regions. Its electronic absorption spectrum exhibits a red shift with increasing molecular size compared to smaller rylenes like perylene and terrylene. [, ] Additionally, it shows a distinct fluorescence emission in the NIR region. [, , ]
Q3: Can quaterrylene be characterized by NMR spectroscopy?
A3: While the neutral form of quaterrylene poses solubility challenges for NMR analysis, its aromatic oxidative dication, formed by dissolving quaterrylene in a strong acid like trifluoromethanesulfonic acid, can be characterized by 1H NMR spectroscopy. []
Q4: How does oxygen affect the semiconducting properties of quaterrylene?
A5: The electrical conductivity of quaterrylene films is significantly influenced by oxygen. Exposure to atmospheric oxygen reduces the resistivity compared to measurements under high vacuum. [] This suggests the presence of acceptor levels introduced by oxygen, affecting the charge carrier concentration.
Q5: Can the solubility of quaterrylene be improved for solution processing?
A7: Yes, several strategies have been explored to enhance quaterrylene's solubility. One approach involves introducing solubilizing groups, such as swallow tails, which can be thermally cleaved after film deposition. [] Another method is to utilize bulky substituents like tert-butyl groups and triflate groups. []
Q6: What is the role of pressure on the electrical and optical properties of quaterrylene?
A8: Applying pressure to quaterrylene leads to a decrease in both its intrinsic and extrinsic energy gaps. [] This effect is attributed to the compression of the crystal lattice, influencing the electronic band structure and reducing the energy required for charge carrier excitation.
Q7: How is quaterrylene typically synthesized?
A9: Quaterrylene can be synthesized through a Scholl-type coupling reaction using perylene as a precursor. [, ] This reaction typically involves a Lewis acid catalyst, such as trifluoromethanesulfonic acid, and an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or molecular oxygen.
Q8: Can quaterrylene be functionalized after its core structure is formed?
A10: Yes, direct borylation of quaterrylene has been achieved using an iridium-catalyzed C–H bond activation strategy. [] This post-functionalization approach allows for the introduction of boryl groups, providing versatile handles for further derivatization.
Q9: What are N-annulated quaterrylenes, and how are they synthesized?
A11: N-annulated quaterrylenes are derivatives where nitrogen atoms are incorporated into the quaterrylene core structure, typically through ring fusion. [, , ] These modifications can enhance solubility and electron-donating properties, making them attractive for organic electronic applications. [, ]
Q10: What are the advantages of synthesizing quaterrylene bisimides?
A12: Introducing imide functional groups to quaterrylene, forming bisimides, enhances its chemical and thermal stability. [, ] This modification also expands the possibilities for tuning the optoelectronic properties through variations in the imide substituents.
Q11: How does quaterrylene form thin films on surfaces?
A13: Quaterrylene exhibits a Stranski–Krastanov growth mode on SiO2 surfaces, initially forming two-dimensional layers followed by three-dimensional island growth. [, ] This transition is attributed to compressive stress in the initial layers. []
Q12: Can the growth mode of quaterrylene thin films be controlled?
A14: Yes, modifying the substrate surface can influence the growth mode. For instance, using an octadecyltrichlorosilane (OTS) self-assembled monolayer promotes layer-by-layer growth due to reduced interfacial stress. [, ]
Q13: How does substrate surface modification impact the properties of quaterrylene thin films?
A15: Surface modification can significantly enhance molecular alignment and reduce crystal defects in quaterrylene films. [] These improvements lead to better charge transport properties, crucial for applications like OFETs.
Q14: Can quaterrylene molecules self-assemble into ordered structures?
A16: While intermolecular interactions can hinder the self-assembly of quaterrylene at sub-monolayer coverages on surfaces like Ag(111), ordered structures can form at higher coverages. [] Applying voltage pulses can also induce the formation of specific aggregates, such as trimers. []
Q15: What computational methods are used to study quaterrylene and its derivatives?
A17: Density functional theory (DFT) calculations are widely employed to investigate the electronic structure, optical properties, and intermolecular interactions of quaterrylene and its analogs. [, , , , ] Time-dependent DFT (TD-DFT) is particularly useful for simulating electronic absorption and emission spectra. [, , ]
Q16: What insights have theoretical studies provided into the singlet fission potential of quaterrylene?
A18: TD-DFT calculations have shown that quaterrylene fulfills the energetic requirements for singlet fission (SF), a process where one singlet exciton converts into two triplet excitons. [, , ] This finding suggests quaterrylene's potential for enhancing the efficiency of organic solar cells.
Q17: How do structural modifications influence the properties of quaterrylene derivatives according to computational studies?
A19: DFT calculations have been instrumental in understanding how structural modifications, such as N-annulation, impact the electronic properties, band gaps, and diradical character of quaterrylene derivatives. [, ] This knowledge guides the design of new materials with tailored properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



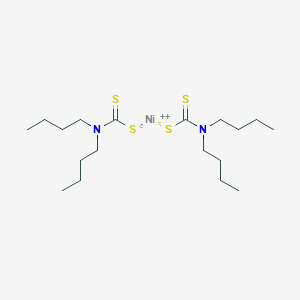
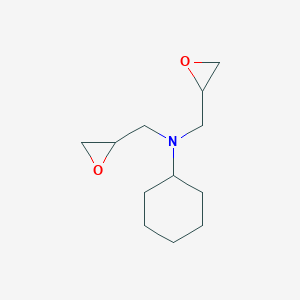

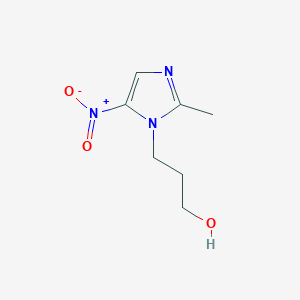
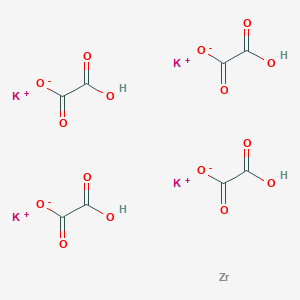

![L-Valine, N-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B86664.png)
![2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl prop-2-enoate](/img/structure/B86666.png)
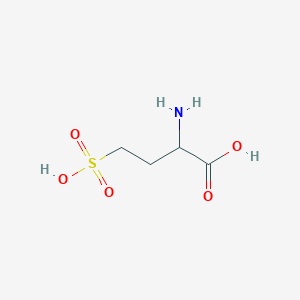
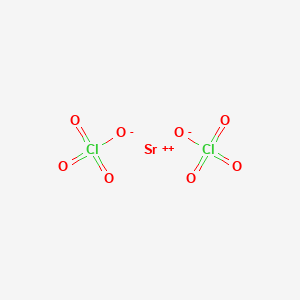
![2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B86669.png)
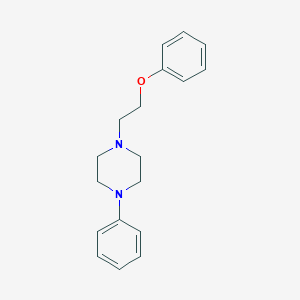
![2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide](/img/structure/B86677.png)
